2-Thiocyanatobenzothiazole
Description
Overview of Benzothiazole (B30560) Heterocycles in Contemporary Organic Chemistry Research
Benzothiazoles are a class of bicyclic heterocyclic compounds resulting from the fusion of a benzene (B151609) ring with a thiazole (B1198619) ring. ekb.eg This structural motif, containing both nitrogen and sulfur heteroatoms, is a cornerstone in various fields of chemical research due to its unique electronic properties and versatile reactivity. ekb.egmdpi.com In contemporary organic chemistry, benzothiazole derivatives are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets. crimsonpublishers.com This has led to their extensive investigation in medicinal chemistry for developing agents with a wide array of biological activities. mdpi.comcrimsonpublishers.com Beyond pharmaceuticals, their applications extend to materials science, where they are used in the development of dyes, fluorescent markers, and materials with specific electronic and optical properties. ekb.egmdpi.com The continuous interest in benzothiazoles stems from the facility of functionalization at various positions of the bicyclic system, allowing for the synthesis of large libraries of compounds for screening and development. mdpi.comresearchgate.net
The Foundational Role of 2-Thiocyanatobenzothiazole within Benzothiazole Chemistry
Within the vast family of benzothiazole derivatives, this compound holds a position of academic importance as a key synthetic intermediate. Its structure incorporates the benzothiazole core functionalized with a thiocyanate (B1210189) (-SCN) group at the 2-position. This thiocyanate group is a versatile functional handle, enabling a variety of chemical transformations. It serves as a precursor for the introduction of numerous other substituents at the C2 position of the benzothiazole ring, a site of significant reactivity. mdpi.com The ability to readily convert the thiocyanate group into amines, thioethers, and other functionalities makes this compound a valuable building block for constructing more complex benzothiazole-containing molecules. clockss.org
Delineation of the Academic Research Scope Pertaining to this compound
Academic research concerning this compound is primarily focused on its synthesis and its application as a versatile reagent in organic synthesis. The scope of this research includes the development and optimization of synthetic routes to prepare the compound itself. A significant portion of academic inquiry is dedicated to exploring its reactivity, particularly as a precursor for a wide range of 2-substituted benzothiazoles. clockss.org This involves studying its reactions with various nucleophiles to generate derivatives like 2-aminobenzothiazoles and 2-alkyl/arylthiobenzothiazoles. clockss.orgchemicalpapers.com Furthermore, its role as a thiocyanating agent, capable of transferring the -SCN group to other organic molecules, is another area of active investigation. researchgate.net The academic interest lies in understanding the reaction mechanisms, expanding the substrate scope, and applying these methodologies to the synthesis of novel and potentially useful organic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6011-99-0 |
|---|---|
Molecular Formula |
C8H4N2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl thiocyanate |
InChI |
InChI=1S/C8H4N2S2/c9-5-11-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
InChI Key |
XTRNTWFPJIZGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC#N |
Origin of Product |
United States |
Synthesis and Reaction Chemistry of 2 Thiocyanatobenzothiazole
Established Methodologies for the Preparation of 2-Thiocyanatobenzothiazole
The preparation of this compound is often achieved through the thiocyanation of an appropriate benzothiazole (B30560) precursor. A common method involves the reaction of 2-mercaptobenzothiazole (B37678) with a thiocyanating agent. Another established route is the direct thiocyanation of anilines in the presence of a thiocyanate (B1210189) salt and an oxidizing agent, which simultaneously forms the benzothiazole ring and introduces the thiocyanate group. researchgate.netnih.gov For instance, the reaction of anilines with potassium thiocyanate and bromine in acetic acid can yield 2-aminobenzothiazole (B30445) derivatives, which can sometimes be further converted to the target compound. nih.gov The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Cyclization Approaches from Thiocarbamoyl Chlorides and Anilines
Introduction of the Thiocyanato Substituent at the 2-Position
This compound as a Precursor for 2-Substituted Benzothiazole Derivatives
The thiocyanate group at the 2-position of the benzothiazole ring is an excellent leaving group, making this compound a highly valuable precursor for a variety of 2-substituted derivatives. The C2 carbon is susceptible to nucleophilic attack, leading to the displacement of the thiocyanate ion. This reactivity allows for the facile introduction of a wide range of functionalities. For example, reaction with amines leads to the formation of 2-aminobenzothiazole derivatives, while reaction with thiols or their corresponding thiolates yields 2-alkylthio- or 2-arylthiobenzothiazoles. clockss.orgchemicalpapers.com This versatility makes this compound a central building block in the synthesis of diverse libraries of benzothiazole compounds for further academic and applied research. nih.gov
Catalytic Approaches Under Mild and Environmentally Benign Conditions
Electrophilic and Nucleophilic Reactivity Profile of this compound
The reactivity of this compound is dominated by the electrophilic character of the C2 carbon of the benzothiazole ring and the carbon and sulfur atoms of the thiocyanate group. The C2 carbon is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atom and the thiocyanate group, making it a prime target for nucleophiles. allen.inlibretexts.org Nucleophilic attack at this position results in the substitution of the thiocyanate group.
The thiocyanate moiety itself presents dual electrophilic sites: the carbon and the sulfur atoms. Hard nucleophiles tend to attack the carbon atom, while soft nucleophiles may attack the sulfur atom. The benzothiazole ring itself, being an aromatic system, can undergo electrophilic aromatic substitution on the benzene (B151609) ring portion, although the reactivity is influenced by the deactivating nature of the thiazole (B1198619) ring. Conversely, the nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile or a base under certain conditions.
Reactivity and Chemical Transformations of 2 Thiocyanatobenzothiazole
Reactivity Profiles of the Thiocyanato Functional Group
The thiocyanato (-S-C≡N) group is a pseudohalogen and the key site of reactivity in 2-thiocyanatobenzothiazole. Its ambidentate nature, with nucleophilic and electrophilic centers, allows for a diverse range of reactions.
Nucleophilic Attack and Displacement Reactions
The sulfur atom of the thiocyanato group is susceptible to nucleophilic attack, leading to the displacement of the cyanide ion. This reactivity is fundamental to the derivatization of this compound. For instance, the reaction of this compound with Grignard reagents results in the formation of 2-alkylthio- or 2-arylthiobenzothiazoles. clockss.org This transformation proceeds via a nucleophilic substitution mechanism where the Grignard reagent attacks the electrophilic sulfur atom. clockss.orgbyjus.com
The efficiency of these reactions is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and appropriate solvents can facilitate the displacement of the thiocyanato group. This type of reaction is a common strategy for introducing various sulfur-linked functionalities at the 2-position of the benzothiazole (B30560) ring. cas.cn
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Product | Reaction Conditions | Reference |
| Grignard Reagents (R-MgX) | 2-Alkylthio/Arylthio-benzothiazole | Not specified | clockss.org |
| Amines | Secondary and Tertiary Amines | Ph3P/ICH2CH2I system | cas.cn |
| Hydrazine | Hydrazine-substituted benzothiazole | Not specified | cas.cn |
| Imidazole | Imidazole-substituted benzothiazole | Not specified | cas.cn |
Electrophilic Reactions Involving the Thiocyanato Moiety
While less common than nucleophilic attack at the sulfur, the nitrogen atom of the thiocyanato group can exhibit electrophilic character, particularly after activation. In certain multicomponent reactions, the thiocyanate (B1210189) carbon atom can undergo nucleophilic attack. For example, in a domino reaction involving diaminodiaryl disulfides, an oxidative S-cyanation by copper(I) cyanide (CuCN) is followed by cyclization via nucleophilic attack on the thiocyanate carbon atom. nih.gov
Electrophilic substitution reactions are chemical reactions where an electrophile displaces a functional group in a compound. wikipedia.org These are characteristic of aromatic compounds and are a common way to introduce functional groups into benzene (B151609) rings. wikipedia.orgsavemyexams.com The process typically involves three steps: generation of an electrophile, electrophilic attack, and regeneration of aromaticity. savemyexams.commasterorganicchemistry.com
Transformations within the Benzothiazole Heterocyclic System
The benzothiazole ring system itself is generally stable. However, transformations can be induced under specific conditions. The thiazole (B1198619) part of the fused ring can be cleaved under harsh reductive or oxidative conditions, although such reactions are not typical for derivatization purposes. More commonly, the reactivity of the heterocyclic system is influenced by the substituent at the 2-position. The electron-withdrawing nature of the thiocyanato group can influence the electron density distribution within the benzothiazole ring, potentially affecting its susceptibility to certain reagents.
Directed Functionalization of the Benzene Ring Component
The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution reactions. wikipedia.org The position of substitution on the benzene ring is directed by the existing benzothiazole moiety and any other substituents present. The benzothiazole ring system is generally considered to be deactivating and directs incoming electrophiles to the meta position relative to the fusion. However, the presence of activating or deactivating groups on the benzene ring can alter this directing effect. libretexts.org
For instance, the synthesis of 2-amino-6-thiocyanatobenzothiazole is achieved through the reaction of aniline (B41778) with bromine and ammonium (B1175870) thiocyanate. rsc.org This indicates that the thiocyanato group can be introduced onto the benzene ring of a pre-existing benzothiazole derivative. Further functionalization can then be carried out. For example, 2-amino-6-thiocyanatobenzothiazole can be reacted with chloroacetyl chloride to produce 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide. rsc.org This highlights the possibility of selectively functionalizing the benzene ring component.
Table 2: Directed Functionalization of the Benzene Ring
| Starting Material | Reagents | Product | Reference |
| Aniline | Acetic acid, Bromine, Ammonium thiocyanate | 2-Amino-6-thiocyanatobenzothiazole | rsc.org |
| 2-Amino-6-thiocyanatobenzothiazole | Chloroacetyl chloride | 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | rsc.org |
Photochemical Reaction Pathways
The photochemical reactivity of benzothiazole derivatives, including those with sulfur-containing substituents, has been a subject of study. Irradiation of benzothiazole-2-thiones in the presence of alkenes can lead to the formation of 2-substituted benzothiazoles. rsc.org While this specific example does not involve this compound directly, it suggests that photochemical methods could be a viable pathway for its transformation.
Photochemical reactions can proceed through the formation of highly reactive intermediates such as radicals or excited triplet states. nih.govd-nb.info For example, the photolysis of 2,2'-dithiobis(benzothiazole) (B116540) generates the benzothiazole-2-thiyl (BS) radical, which can then undergo further reactions. nih.gov It is conceivable that UV irradiation of this compound could lead to homolytic cleavage of the S-CN bond, generating a benzothiazole-2-thiyl radical and a cyanide radical, which could then participate in various subsequent reactions. The study of enantioselective photochemical reactions within supramolecular assemblies also presents a potential avenue for controlling the stereochemical outcome of such transformations. oaepublish.com
Mechanistic Investigations into 2 Thiocyanatobenzothiazole Chemical Processes
Unraveling Reaction Mechanisms in 2-Thiocyanatobenzothiazole Synthesis
The synthesis of this compound can be achieved through several routes, each with a distinct mechanistic pathway. Key methods include the thiocyanation of a benzothiazole (B30560) precursor and electrochemical synthesis.
One common approach involves the conversion of 2-mercaptobenzothiazole (B37678) (MBT) or its derivatives. The direct photolysis of 2-mercaptobenzothiazole disulfide in an acetonitrile (B52724) solvent has been shown to produce this compound. researchgate.netresearchgate.net Another method involves the reaction of an aniline (B41778) precursor with bromine and ammonium (B1175870) thiocyanate (B1210189), which leads to the formation of a thiocyanato-benzothiazole structure. rsc.org
A prevalent strategy for forming the benzothiazole core itself is the condensation reaction between 2-aminobenzenethiol and various carbonyl or cyano-containing compounds. mdpi.com Following the formation of the core, the thiocyanate group can be introduced. For instance, the reaction of 2-chlorobenzothiazole (B146242) with a thiocyanate salt would proceed via a nucleophilic substitution mechanism.
Electrochemical methods offer an alternative, often greener, route for synthesis. mdpi.com These methods typically involve the generation of reactive intermediates at an electrode surface. beilstein-journals.org For instance, the electrochemical oxidation of a suitable precursor in the presence of a thiocyanate source can lead to the formation of this compound. The mechanism often involves single-electron transfer (SET) steps to generate radical intermediates that subsequently react to form the final product. beilstein-journals.org
| Synthesis Method | Reactants | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Direct Thiocyanation | 2-Mercaptobenzothiazole derivative, Thiocyanating agent (e.g., (SCN)₂) | Electrophilic attack by the thiocyanating agent on the sulfur atom of the benzothiazole precursor. scribd.com | scribd.com |
| From 2-Halo-benzothiazole | 2-Chlorobenzothiazole, Thiocyanate salt (e.g., KSCN) | Bimolecular nucleophilic substitution (SN2) where the thiocyanate anion acts as a nucleophile, attacking the carbon at position 2 and displacing the halide. libretexts.orgbyjus.com | libretexts.orgbyjus.com |
| Photochemical Synthesis | 2-mercaptobenzothiazole disulfide, Acetonitrile (solvent) | Direct photolysis leads to the formation of this compound as a detected product. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Electrochemical Synthesis | Benzothiazole precursor, Thiocyanate source | Anodic oxidation generates a radical cation intermediate from the benzothiazole precursor, which then reacts with the thiocyanate anion. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |
Mechanistic Elucidation of Chemical Transformations and Degradation Pathways
This compound can undergo various chemical transformations, including nucleophilic substitution and degradation reactions, particularly through hydrolysis and photodegradation.
Nucleophilic Substitution: The thiocyanate group (-SCN) is a pseudohalogen and can act as a leaving group in nucleophilic substitution reactions. A nucleophile can attack the C-2 carbon of the benzothiazole ring, leading to the displacement of the thiocyanate anion. bits-pilani.ac.in These reactions typically follow a bimolecular (SN2) mechanism, which involves a single, concerted step where the nucleophile attacks as the leaving group departs. libretexts.orgsaskoer.ca The rate of such a reaction is dependent on the concentration of both the this compound substrate and the incoming nucleophile. libretexts.org
Hydrolysis: The hydrolysis of this compound would involve the attack of water or hydroxide (B78521) ions on the electrophilic carbon centers. Attack at the C-2 position of the benzothiazole ring would lead to the formation of 2-hydroxybenzothiazole (B105590) and thiocyanate ion. Alternatively, attack at the carbon of the thiocyanate group could occur, although this is generally less favorable. The mechanism for the hydrolysis of related sulfur-containing compounds often proceeds via a nucleophilic attack (SN2 type) by a hydroxyl ion. nih.gov
Photodegradation: Benzothiazole derivatives are known to undergo photodegradation upon exposure to UV light. researchgate.netresearchgate.net For this compound, this process would likely be initiated by the absorption of a photon, promoting the molecule to an excited electronic state. This can lead to bond cleavage, forming radical intermediates. Studies on related compounds like 2-mercaptobenzothiazole have shown that photodegradation can lead to the formation of dimers and other products such as benzothiazole and 2-hydroxybenzothiazole. researchgate.netnih.gov The presence of oxygen can influence the pathway, potentially leading to oxidized products through the involvement of reactive oxygen species. nih.gov
| Transformation/Degradation | Conditions | Potential Products | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Presence of a nucleophile (e.g., RO⁻, RNH₂) | 2-substituted benzothiazoles (e.g., 2-alkoxybenzothiazole) | A bimolecular (SN2) mechanism where the nucleophile attacks the C-2 carbon, displacing the thiocyanate group. The reaction occurs in a single concerted step. bits-pilani.ac.inksu.edu.sa | bits-pilani.ac.inksu.edu.sa |
| Hydrolysis | Aqueous media, acidic or basic conditions | 2-Hydroxybenzothiazole, Thiocyanate ion | Nucleophilic attack by water or hydroxide ion at the C-2 position, leading to the cleavage of the C-S bond. nih.gov | nih.gov |
| Photodegradation | UV irradiation | Benzothiazole, 2-Hydroxybenzothiazole, Dimeric species | Excitation to a triplet state followed by homolytic cleavage of the C-S or S-CN bond to form radical intermediates, which then undergo further reactions. researchgate.netnih.gov | researchgate.netnih.gov |
Identification and Role of Transient Intermediates
The reactions of this compound, from its synthesis to its degradation, proceed through various short-lived, high-energy transient intermediates. The identification of these species is key to a complete mechanistic understanding.
In synthesis , particularly via electrochemical methods, radical cations are common intermediates. beilstein-journals.org Anodic oxidation can remove an electron from the benzothiazole precursor, creating a radical cation that is highly reactive towards a nucleophile like the thiocyanate ion. nih.gov In nucleophilic substitution reactions, the key intermediate is a transition state , a fleeting arrangement of atoms at the peak of the energy profile where the bond to the nucleophile is partially formed and the bond to the leaving group is partially broken. bits-pilani.ac.in
During photodegradation , the absorption of UV light promotes the molecule to an excited singlet state, which can then convert to a more stable and longer-lived triplet excited state through intersystem crossing. researchgate.net This triplet state is often the key reactive intermediate in photochemical reactions. Laser flash photolysis studies on related benzothiazoles have identified transient species such as the benzothiazolyl radical , formed by the cleavage of the substituent at the 2-position. researchgate.net These radicals are highly reactive and can dimerize, abstract hydrogen atoms from the solvent, or react with oxygen. nih.gov
| Transient Intermediate | Chemical Process | Method of Identification/Postulation | Role in Mechanism | Reference |
|---|---|---|---|---|
| Radical Cation | Electrochemical Synthesis | Postulated in electrochemical reaction mechanisms. | Acts as a highly reactive electrophile that is attacked by the thiocyanate nucleophile. | beilstein-journals.org |
| SN2 Transition State | Nucleophilic Substitution | Inferred from kinetic studies (second-order kinetics). | Represents the energy maximum of the reaction pathway, where bond-forming and bond-breaking occur simultaneously. ksu.edu.sa | ksu.edu.sa |
| Triplet Excited State | Photodegradation | Detected by laser flash photolysis in related compounds. | A long-lived, high-energy species that initiates bond cleavage or energy transfer. researchgate.net | researchgate.net |
| Benzothiazolyl Radical | Photodegradation | Detected by laser flash photolysis in related compounds. | A highly reactive species resulting from bond homolysis; undergoes subsequent reactions like dimerization or reaction with solvent/oxygen. researchgate.net | researchgate.net |
Design, Synthesis, and Structural Elucidation of 2 Thiocyanatobenzothiazole Derivatives
Rational Design Principles for Structural Modification
The rational design of 2-thiocyanatobenzothiazole derivatives is a meticulous process guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies. The primary objective is to systematically modify the core structure to explore and expand the chemical space, leading to the identification of novel compounds with desired properties.
Systematic Substitution at the Benzothiazole (B30560) Nitrogen and Sulfur Centers
While direct substitution at the benzothiazole ring nitrogen is less common due to its involvement in the aromatic system, modifications impacting its electronic environment are a key design strategy. Alterations to the benzene (B151609) ring of the benzothiazole nucleus, such as the introduction of electron-donating or electron-withdrawing groups, can indirectly influence the properties of the nitrogen atom.
More direct modifications often target the exocyclic atoms. For instance, the synthesis of N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas involves modifications at the 2-amino position, which is adjacent to the ring nitrogen, thereby influencing its chemical character. mdpi.com
Strategic Modifications to the Thiocyanato Side Chain
The thiocyanato (-SCN) group at the 2-position is a key functional handle for derivatization. Its reactivity allows for a variety of chemical transformations. A common strategy involves the reaction of 2-amino-6-thiocyanatobenzothiazole with chloroacetyl chloride to form an intermediate, which is then further reacted to create more complex side chains. researchgate.net For example, this intermediate can be condensed with other molecules to introduce diverse functionalities. researchgate.net
Another approach involves the transformation of the thiocyanate (B1210189) group itself. While the search results primarily focus on derivatization starting from an amino-substituted benzothiazole thiocyanate, the general principle of modifying the side chain remains central to diversifying the chemical library.
Incorporation of Diverse Chemical Scaffolds for Structure-Activity Relationship Studies
A powerful design principle is the hybridization of the this compound core with other known pharmacophores or chemical scaffolds. This approach aims to combine the structural features of different molecules to create synergistic effects or to explore new areas of chemical space.
Advanced Spectroscopic and Analytical Techniques for Structural Characterization
The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is paramount. A combination of advanced spectroscopic and analytical techniques is employed to achieve this, providing a comprehensive "fingerprint" of each molecule. karary.edu.sdripublication.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound derivatives. researchgate.netchemrxiv.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to piece together the molecular framework.
In ¹H NMR spectra of these derivatives, the chemical shifts (δ) and coupling patterns of the protons provide detailed information about their chemical environment and connectivity. For example, the aromatic protons on the benzothiazole ring typically appear as multiplets in the range of δ 7.0-9.0 ppm. researchgate.net Specific signals, such as singlets for methyl groups or characteristic patterns for substituted aromatic rings, help to confirm the successful incorporation of various scaffolds. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. derpharmachemica.com The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. For instance, the carbon atom of the C=N bond within the benzothiazole ring and the carbon of the thiocyanate group will have characteristic chemical shifts. ripublication.com
The following table provides representative ¹H NMR spectral data for a synthesized this compound derivative.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| Aromatic-H | 7.20 - 7.82 | m | - |
| NH | 12.42 | bs | - |
| CH₃ | 2.40 | s | - |
| OCH₃ | 3.42 | s | - |
| CH₂ | 1.37 - 1.45 | m | - |
| CH | 2.45 - 2.76 | m | - |
| Data derived from a representative N-acylaminobenzothiazole derivative. researchgate.net |
Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential techniques that provide complementary information for structural confirmation. slideshare.net
IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The thiocyanate group (-SCN) exhibits a characteristic sharp absorption band in the region of 2140-2175 cm⁻¹. The C=N stretching vibration of the benzothiazole ring is also a key diagnostic peak. researchgate.net Other functional groups introduced during synthesis, such as carbonyl (C=O) groups from amides or esters, and N-H bonds, will also show characteristic absorption bands.
The table below shows typical IR absorption frequencies for key functional groups found in this compound derivatives.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N (in ring) | ~1620 |
| S-C≡N | 2140 - 2175 |
| C=O (amide) | 1630 - 1695 |
| N-H (amide) | 3100 - 3500 |
| Aromatic C-H | 3000 - 3100 |
| Data compiled from general spectroscopic principles and observed ranges in similar compounds. researchgate.net |
Mass spectrometry (MS) provides the molecular weight of the compound and information about its fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass-to-charge ratio (m/z) of the molecular ion. researchgate.net The fragmentation pattern observed in the mass spectrum can also help to confirm the structure by showing the loss of specific fragments corresponding to different parts of the molecule.
X-Ray Crystallography for Definitive Three-Dimensional Structural Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic and molecular structure of a crystalline solid. This technique provides unambiguous proof of a molecule's configuration, conformation, and the intricate details of its crystal packing, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esfzu.cz For benzothiazole derivatives, single-crystal X-ray diffraction analysis is crucial for confirming the identity of synthesized compounds and understanding their structure-property relationships. uhu-ciqso.es
The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on the arrangement of electrons within its lattice structure. By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density is generated, from which the positions of the individual atoms can be determined with high precision. fzu.cz
In the structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004), the benzothiazole and the phenyl ring systems are nearly coplanar, with a measured interplanar angle of 5.38 (2)°. nih.gov This near-planarity facilitates an intramolecular short contact between the sulfur atom of the thiazole (B1198619) ring and an oxygen atom of a methoxy (B1213986) substituent on the phenyl ring (S1⋯O1 = 2.7082 (4) Å). nih.gov The crystal packing is further stabilized by a network of weak intermolecular interactions, including C—H⋯O and C—H⋯π contacts, which connect the molecules into a cohesive three-dimensional architecture. nih.gov
Such detailed structural information is invaluable. It confirms the covalent connectivity, provides evidence for intramolecular forces that influence conformation, and reveals the supramolecular assembly in the solid state. nih.gov This knowledge is fundamental for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific properties.
Below is a table summarizing representative crystallographic data for a related benzothiazole derivative, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃NO₂S |
| Interplanar Angle (Benzothiazole/Phenyl) | 5.38 (2)° |
| Intramolecular Contact (S⋯O) | 2.7082 (4) Å |
| Intramolecular Contact (H⋯N) | 2.48 Å |
| Intermolecular Interactions | C—H⋯O, C—H⋯π, π–π contacts |
Conformational Analysis and Stereochemical Considerations of Derivatives
The biological activity and physicochemical properties of this compound derivatives are profoundly influenced by their three-dimensional shape, which includes their conformation and stereochemistry. scielo.br Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, while stereochemistry deals with isomers that have the same molecular formula and bond connectivity but differ in the spatial arrangement of their atoms. scielo.br
Conformational Isomerism: For many derivatives of this compound, particularly those with flexible side chains such as ureido or acetamide (B32628) groups, rotational barriers around single bonds can lead to the existence of multiple conformers. mdpi.comnih.gov For example, in derivatives containing an exocyclic double bond, such as 2-(arylidene)cyanomethyl derivatives of related benzoxazoles, geometric isomerism (cis/trans or E/Z) is a key consideration. scielo.br Theoretical studies on such systems have shown that rotation barriers can be significant enough to prevent rapid interconversion, meaning that a single, most stable diastereoisomer is often observed experimentally. scielo.br The E isomer is frequently found to be the more stable configuration. scielo.br
The planarity of the benzothiazole ring system itself is a common feature, but the orientation of substituents can vary. nih.gov In the case of 2-ureidobenzothiazole derivatives, the relative orientation of the urea (B33335) substituent with respect to the benzothiazole ring system is a critical conformational parameter. Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations, potentially locking the molecule into a preferred shape that is optimal for biological interactions.
Stereochemical Considerations: Stereoisomerism arises when a molecule contains stereogenic elements, most commonly a chiral center (a carbon atom bonded to four different groups). nih.gov The introduction of such centers into this compound derivatives results in the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). nih.gov
For instance, the synthesis of derivatives from chiral starting materials or the creation of a chiral center during synthesis can lead to optically active products. Enantiomers often exhibit identical physical properties but can have vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov This stereochemical dependence is critical in medicinal chemistry. mdpi.comnih.gov
Derivatives such as 1-(4/6-substituted-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids, which contain multiple substituent groups, present complex stereochemical possibilities. mdpi.com The spatial arrangement of these groups can lead to different diastereomers, which will have distinct physical and biological properties. nih.gov The characterization and separation of these stereoisomers are essential steps in developing active compounds.
The table below lists the key types of isomerism relevant to this class of compounds.
| Type of Isomerism | Description | Example Structural Feature |
|---|---|---|
| Conformational Isomerism | Isomers that can be interconverted by rotation about single bonds. | Rotation around the C-N bond of a 2-ureido substituent. |
| Geometric Isomerism (E/Z) | Stereoisomerism due to restricted rotation around a double bond. scielo.br | Exocyclic C=C bonds, as in arylidene derivatives. |
| Optical Isomerism (Enantiomers) | Non-superimposable mirror-image stereoisomers arising from a chiral center. nih.gov | A carbon atom in a side chain bonded to four different groups. |
| Diastereomerism | Stereoisomers that are not mirror images of each other, occurring in molecules with multiple stereocenters. nih.gov | Derivatives with two or more chiral centers or a combination of chiral centers and double bonds. |
Applications of 2 Thiocyanatobenzothiazole As a Synthetic Synthon
Role as a Versatile Building Block in Complex Organic Synthesis
In the context of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting reagent for the synthesis of a target molecule. xmu.edu.cn 2-Thiocyanatobenzothiazole and its derivatives are frequently employed as "building blocks," a term that refers to readily available molecules that serve as starting points for the assembly of more complex structures. nih.govmdpi.com The utility of this compound as a building block stems from the distinct reactivity of the thiocyanate (B1210189) group, which can act as an electrophile or be transformed into other key functional groups like thiols, thioethers, or amines. rsc.org
This versatility allows chemists to employ this compound in multi-step synthetic sequences. For instance, the synthesis of 2-amino-6-thiocyanatobenzothiazole often begins with the thiocyanation of an aniline (B41778) derivative, establishing the core benzothiazole-thiocyanate structure early in the synthetic route. rsc.org This intermediate then serves as a scaffold upon which further complexity is built. The thiocyanate group itself is a source of sulfur and can participate in various bond-forming reactions, while the benzothiazole (B30560) nucleus provides a stable, aromatic framework that is often found in biologically active compounds. Organothiocyanates are recognized as crucial precursors for a range of sulfur-containing compounds and heterocycles, underscoring their importance as foundational units in synthetic chemistry. researchgate.net The ability to be easily prepared and subsequently functionalized makes this compound a cornerstone in the strategic design of complex organic molecules.
Utilization in the Construction of Novel Fused Heterocyclic Ring Systems
The construction of fused heterocyclic systems is a major focus of synthetic organic chemistry due to their prevalence in pharmaceuticals and functional materials. This compound is an attractive precursor for such systems because the thiocyanate group is a reactive handle for cyclization reactions. The SCN group can be involved in intramolecular cyclization cascades, where it contributes the sulfur atom and/or the cyano-carbon to the newly formed ring. rsc.orgresearchgate.net
Research has demonstrated that aryl thiocyanates can undergo electrophilic cyclization. xmu.edu.cnnih.govtandfonline.com This process typically involves the attack of an electrophile on an unsaturated bond, followed by intramolecular nucleophilic attack to form a ring. In the case of this compound, the thiocyanate group can act as the electrophile or participate after an initial reaction elsewhere in the molecule. For example, literature precedents show that intramolecular cyclization involving a thiocyanate group can lead to the formation of thiocyanato-containing isoquinolinediones and 2-iminothiazoles. researchgate.net These reactions proceed via cascades where new C-S and C-N bonds are formed in a single pot, highlighting the efficiency of using thiocyanates as synthons.
While direct examples starting from this compound are specific, the general reactivity patterns of aryl thiocyanates provide a clear blueprint for its potential. The reaction of an appropriately substituted this compound with a dinucleophile or under conditions promoting intramolecular cyclization could predictably lead to the formation of a third ring fused to the benzothiazole system, such as pyrimido[2,1-b]benzothiazoles or thiazolo[3,2-a]benzothiazolium frameworks. rsc.org The conversion of the 2-thiocyanato group to the highly nucleophilic 2-mercaptobenzothiazole (B37678) is another common strategy, which then readily undergoes condensation with bifunctional electrophiles to yield a wide variety of fused systems. rsc.org
Table 1: Examples of Fused Heterocyclic Systems Derived from Thiocyanate Precursors
| Starting Material Type | Reagents | Fused System Formed | Reaction Type |
| Enaminones | KSCN, NBS | 2-Iminothiazoles | Thiocyanation / Intramolecular Cyclization |
| N-Alkyl-N-methacryloylbenzamides | (NH₄)SCN, Visible Light | Thiocyanato-isoquinolinediones | Radical Addition / Intramolecular Cyclization |
| Alkynylbenzoates | N-Thiocyanatosuccinimide (NTS) | Thiocyanato-isocoumarins | Electrophilic Thiocyanation / 6-endo Cyclization |
| γ-Substituted 2-Allylphenols | (SeCN)₂ (by analogy) | Selenocyanated Chromans | Intramolecular Tandem Selenocyanation/Cyclization |
Precursor for the Derivatization of Biologically Relevant Frameworks in Chemical Research
A significant application of this compound in chemical research is its role as a precursor for molecules with potential biological activity. The benzothiazole nucleus itself is associated with a wide range of pharmacological properties, and the thiocyanate group provides a reactive site for introducing diversity and building more complex structures. rsc.org
A prominent example is the use of 2-amino-6-thiocyanatobenzothiazole as a scaffold for creating novel antitubercular agents. In a detailed study, this compound was used as a key intermediate. It was first synthesized by the reaction of aniline with bromine and ammonium (B1175870) thiocyanate, followed by reaction with chloroacetyl chloride. rsc.org The resulting N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide was then condensed with various (E)-5-arylidenethiazolidine-2,4-diones. This molecular hybridization approach combines the benzothiazole, thiocyanate, and thiazolidinedione pharmacophores, leading to a series of compounds evaluated for their biological activities. Several of the synthesized molecules demonstrated moderate to good activity against Mycobacterium tuberculosis H₃₇Rv. rsc.org This work exemplifies a clear strategy where this compound is not the final product but a critical precursor, enabling the exploration of chemical space around a biologically relevant framework.
Table 2: Research Findings on Biologically Relevant Frameworks from a 2-Amino-6-thiocyanatobenzothiazole Precursor
| Compound Class | Synthetic Precursor | Target Framework | Key Research Finding |
| Antitubercular Agents | 2-Amino-6-thiocyanatobenzothiazole | (E)-2-(5-substituted benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides | Synthesis of a series of hybrid molecules showing moderate to good antitubercular activity against M. tuberculosis H₃₇Rv. rsc.org |
| Antimicrobial Agents | 2-Amino-6-thiocyanatobenzothiazole | Hybrid molecules incorporating 1,3-thiazolidine-2,4-dione and benzothiazole scaffolds | Several synthesized compounds exhibited notable antibacterial and antifungal activities against various strains. |
Computational and Theoretical Studies on 2 Thiocyanatobenzothiazole
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Thiocyanatobenzothiazole. wien2k.atimperial.ac.ukresearchgate.net DFT methods map the complex many-electron problem onto a system of non-interacting electrons moving in an effective potential, allowing for the calculation of molecular properties with a good balance of accuracy and computational cost. wien2k.atsumitomo-chem.co.jp
Studies on benzothiazole (B30560) and its derivatives using DFT, often with the B3LYP functional and a basis set like 6-31+G(d,p), have been performed to analyze their optimized molecular structures and electronic properties. scirp.org Such calculations provide access to key quantum chemical descriptors that govern reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. scirp.org
Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT to understand hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. scirp.orgnih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface, generated from DFT calculations, visually represents the charge distribution and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. scirp.org
| Descriptor | Predicted Influence on this compound | Significance |
| HOMO Energy | Lowered due to the electron-withdrawing -SCN group | Indicates ionization potential and electron-donating ability. |
| LUMO Energy | Lowered due to the electron-withdrawing -SCN group | Indicates electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Modified by the -SCN group, influencing reactivity | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | Non-zero, indicating polarity | Affects solubility and intermolecular interactions. |
| Mulliken/NBO Charges | Specific charge distribution across atoms | Reveals sites for electrophilic/nucleophilic attack. |
Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Hypotheses in Chemical Systems
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). derpharmachemica.comresearchgate.net These methods are instrumental in forming hypotheses about ligand-receptor interactions, particularly in the context of medicinal chemistry and materials science. nih.govmdpi.com
The process involves generating various conformations of the ligand and placing them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more stable complex. derpharmachemica.commdpi.com
While direct docking studies for this compound were not found, research on structurally related benzothiazole derivatives highlights the utility of this approach. For example, various benzothiazole derivatives have been docked into the active sites of microbial enzymes like dihydropteroate (B1496061) synthase (DHPS) and E. coli dihydroorotase to investigate their potential as antimicrobial agents. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, docking studies on some benzothiazole derivatives showed interactions with key amino acid residues like Lys220 in the PABA pocket of DHPS. mdpi.com
Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of atoms in the ligand-receptor complex over time, providing insights into the stability and thermodynamics of the binding. mdpi.com The combination of docking and MD simulations offers a powerful platform for understanding the molecular basis of a compound's activity and for the rational design of new, more potent derivatives. mdpi.comnih.gov
Table 2: Illustrative Data from a Hypothetical Docking Simulation of this compound (Note: This table is a hypothetical representation to illustrate the type of data generated from docking studies.)
| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Enzyme X | -7.5 | TYR 88, LEU 154, SER 210 | Hydrogen Bond, Hydrophobic |
| Protein Y | -6.8 | PHE 34, VAL 99, ASN 112 | Pi-Stacking, van der Waals, Hydrogen Bond |
| Enzyme Z | -8.1 | TRP 56, ILE 101, ASP 140 | Hydrophobic, Hydrogen Bond |
Prediction of Thermochemical Parameters and Reaction Pathways
Theoretical calculations are crucial for predicting the thermochemical parameters and elucidating the reaction pathways of chemical processes involving this compound. sumitomo-chem.co.jp By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and products, providing a detailed mechanistic understanding. nih.govresearchgate.net
The activation energy (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur, can be calculated, and it directly relates to the reaction rate. sumitomo-chem.co.jp Theoretical studies on the atmospheric oxidation of related compounds like 2-methylbenzothiazole (B86508) by hydroxyl (OH) radicals have demonstrated the complexity of possible reaction pathways. nih.govresearchgate.net These studies show that reactions can proceed through different channels, such as addition to the benzene (B151609) ring or attack on the substituent at the 2-position. nih.gov
For this compound, theoretical investigations could predict the feasibility of various reactions, such as nucleophilic substitution at the thiocyanate (B1210189) group or electrophilic attack on the benzothiazole ring. Thermochemical data, including enthalpy of formation (ΔHf), Gibbs free energy of reaction (ΔGr), and entropy (S), can be calculated to determine the spontaneity and equilibrium position of these reactions. wien2k.atscispace.com For example, calculations can predict whether the formation of a particular product is thermodynamically favorable. rsc.org
These computational predictions are invaluable for understanding the stability, reactivity, and potential degradation pathways of this compound under various conditions, which is essential for its synthesis, handling, and application.
Table 3: Predicted Thermochemical Data for a Hypothetical Reaction (Note: This table illustrates the kind of data that can be obtained from theoretical calculations of reaction pathways. The values are purely hypothetical.)
| Reaction Pathway | Reactants | Products | Activation Energy (ΔG‡) (kcal/mol) | Gibbs Free Energy of Reaction (ΔGr) (kcal/mol) |
| Nucleophilic Substitution | This compound + Nu⁻ | Product A + SCN⁻ | 15.2 | -10.5 |
| Electrophilic Aromatic Substitution | This compound + E⁺ | Product B | 22.8 | -5.2 |
| Thermal Decomposition | This compound | Decomposition Products | 45.0 | -25.0 |
Emerging Trends and Future Research Trajectories for 2 Thiocyanatobenzothiazole
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives, including 2-thiocyanatobenzothiazole, has traditionally involved methods that are often not environmentally friendly. mdpi.comresearchgate.net Current research is heavily focused on aligning synthetic protocols with the principles of green chemistry, emphasizing the use of safer solvents, reducing waste, and improving energy efficiency. punagri.comnih.gov
A significant trend is the move towards one-pot syntheses and the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.commdpi.com For instance, methods are being developed that avoid toxic solvents and utilize water or solvent-free conditions. nih.govripublication.com Microwave-assisted synthesis has also emerged as a powerful technique to accelerate reaction times and improve yields for benzothiazole derivatives. mdpi.commdpi.com
Key areas of development in sustainable synthesis include:
Catalyst Innovation: The exploration of novel catalysts, such as metal-free catalysts, biocatalysts like laccases, and reusable heterogeneous catalysts (e.g., SnP2O7, silica-supported methanesulfonic acid), is a major focus. mdpi.com These catalysts offer advantages like high yields, short reaction times, and the ability to be recycled multiple times without significant loss of activity. mdpi.com
Alternative Energy Sources: Microwave irradiation and visible light are being employed to drive reactions, often leading to faster and more efficient processes compared to conventional heating. mdpi.comresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry being applied to benzothiazole synthesis. nih.gov
Exploration of Unconventional Reactivity Patterns and Transformation Strategies
Researchers are actively investigating novel ways to functionalize the this compound core to access a wider range of derivatives with unique properties. This involves exploring unconventional reactivity patterns and developing new transformation strategies.
One area of interest is the reactivity of the thiocyanate (B1210189) group itself, which can participate in various cycloaddition and multicomponent reactions. The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is a particularly attractive strategy for building molecular complexity from simple precursors. mdpi.com
Furthermore, the benzothiazole ring system can be modified through various C-H activation and cross-coupling reactions, allowing for the introduction of diverse substituents at specific positions. These advanced synthetic methods open up new avenues for creating libraries of this compound analogs for screening in various applications.
Integration with Advanced Materials Science and Catalysis Research
The unique electronic and structural features of the benzothiazole scaffold make it a promising building block for advanced materials. mdpi.commdpi.com There is a growing trend towards incorporating this compound and its derivatives into polymers, nanomaterials, and functional dyes.
Fluorescent Materials: Benzothiazole derivatives are known for their strong fluorescence, making them suitable for applications as fluorescent markers and in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Research is focused on tuning the photophysical properties of these compounds by modifying their molecular structure.
Catalysis: The nitrogen and sulfur atoms in the benzothiazole ring can act as ligands for metal catalysts. There is potential for developing novel catalysts based on this compound for a variety of organic transformations.
Nanomaterials: The integration of this compound derivatives with nanomaterials, such as carbon nanotubes and metal oxide composites, is an emerging area. nih.govktu.lt These hybrid materials could exhibit synergistic properties with applications in sensing, catalysis, and electronics. nih.gov
Computational Design and Predictive Chemistry for Novel this compound Analogues
Computational chemistry is playing an increasingly important role in the design of new this compound analogues with desired properties. nih.govnih.gov Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are being used to predict the biological activity and physicochemical properties of virtual compounds before their synthesis. nih.govresearchgate.net
This in silico approach allows for the rational design of molecules with enhanced efficacy and selectivity for specific biological targets. nih.gov For example, computational methods can be used to design analogues that are predicted to have improved membrane penetration or binding affinity to a particular enzyme. nih.govnih.gov The use of deep learning and other artificial intelligence techniques is also an emerging trend in this area, offering the potential to accelerate the discovery of new drug candidates and functional materials. nih.gov
Q & A
Q. What are the recommended safety protocols for handling 2-thiocyanatobenzothiazole in laboratory settings?
When handling this compound, use local exhaust ventilation to minimize inhalation exposure and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact . In case of accidental exposure:
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.
- Skin contact : Wash immediately with soap and water for 15 minutes.
- Eye contact : Flush with water for 10 minutes and remove contact lenses if present.
Avoid mixing with strong oxidizing agents (e.g., peroxides) to prevent toxic gas release .
Q. How can researchers synthesize this compound derivatives, and what characterization methods are essential?
A common method involves nucleophilic substitution reactions using benzothiazole precursors and thiocyanate salts under controlled pH (e.g., acidic conditions). Post-synthesis, characterize products via:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H/¹³C NMR chemical shifts for thiocyanate groups).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weights (e.g., C₁₁H₇NS₂, MW 217.31 g/mol) .
- Infrared (IR) Spectroscopy : Identify SCN stretching vibrations (~2100 cm⁻¹) .
Q. What are the stability considerations for storing this compound?
Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Monitor for decomposition via color changes (yellow to brown) or gas release, which may indicate thiocyanate group degradation .
Advanced Research Questions
Q. How can electrochemical methods be applied to study this compound’s redox behavior?
Use cyclic voltammetry (CV) in a 3% NaCl solution with a platinum working electrode to analyze redox peaks. For example, this compound exhibits an anodic peak near +0.8 V (vs. Ag/AgCl), correlating with sulfur-centered oxidation. Optimize scan rates (e.g., 50–200 mV/s) to assess reversibility and electron transfer kinetics .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer data may arise from assay conditions (e.g., pH, solvent polarity) or substituent effects. Perform:
- Structure-Activity Relationship (SAR) Studies : Compare substituents (e.g., electron-withdrawing groups at position 6) across standardized assays (e.g., MIC values against S. aureus).
- Meta-Analysis : Cross-reference datasets from independent studies (e.g., IC₅₀ values in cancer cell lines) to identify outliers .
Q. How can computational modeling optimize this compound derivatives for target-specific applications?
Use density functional theory (DFT) to calculate:
Q. What advanced analytical techniques quantify trace degradation products of this compound in environmental samples?
Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization (ESI). Monitor for degradation byproducts like benzothiazole-2-thiol (retention time ~5.2 min) using MRM transitions (e.g., m/z 151 → 108) .
Q. How do reaction conditions influence the regioselectivity of this compound functionalization?
Regioselectivity in electrophilic aromatic substitution (e.g., nitration) depends on:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor substitution at position 5.
- Catalysts : Zinc(II) triflate enhances thiocyanate group stability, directing reactions to position 4 .
Methodological Considerations
Q. What experimental controls are critical for reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
